molecular formula C20H27N3O5 B2548252 phenyl 4-[({[(oxolan-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate CAS No. 1324707-71-2

phenyl 4-[({[(oxolan-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate

Cat. No.: B2548252
CAS No.: 1324707-71-2
M. Wt: 389.452
InChI Key: XXSFCGHCRZGIGV-UHFFFAOYSA-N
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Description

Phenyl 4-[({[(oxolan-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxolane moiety, and a phenyl group

Properties

IUPAC Name

phenyl 4-[[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c24-18(19(25)22-14-17-7-4-12-27-17)21-13-15-8-10-23(11-9-15)20(26)28-16-5-2-1-3-6-16/h1-3,5-6,15,17H,4,7-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFCGHCRZGIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-[({[(oxolan-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the piperidine ring, followed by the introduction of the oxolane moiety and the phenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-[({[(oxolan-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, an oxolane moiety, and a phenyl group, contributing to its unique chemical behavior. Its molecular formula is C19H26N2O4C_{19}H_{26}N_2O_4 with a molecular weight of approximately 346.43 g/mol. The presence of multiple functional groups allows for diverse reactivity, making it suitable for various applications.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including substitution and functionalization.
  • Synthetic Routes: Common synthetic routes include the formation of the piperidine ring followed by the introduction of the oxolane and phenyl groups under controlled conditions to achieve high yields and purity.

2. Biology:

  • Antimicrobial Properties: Studies have indicated potential antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Anticancer Activity: Preliminary research suggests that the compound may exhibit anticancer properties, warranting further investigation into its mechanism of action against cancer cells .

3. Medicine:

  • Drug Development: Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to interact with specific biological targets could lead to novel therapeutic agents for treating various diseases .
  • Therapeutic Applications: The compound has been linked to potential treatments for metabolic disorders and central nervous system conditions, including cognitive impairments .

4. Industry:

  • Material Science: The compound's unique properties allow it to be used in developing new materials, such as polymers and coatings with specific functionalities. Its application in creating advanced materials can enhance performance in various industrial processes .

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions using agents like potassium permanganate.
  • Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic and electrophilic substitutions are possible depending on the functional groups present.

Mechanism of Action:

The mechanism involves binding to specific enzymes or receptors, modulating their activity, which leads to various biological effects. The exact pathways depend on the application context and biological target.

Case Studies

  • Anticancer Studies:
    • A study evaluated the compound's efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further research is needed to elucidate the precise mechanisms involved.
  • Antimicrobial Research:
    • Another study focused on the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibitory effects that suggest its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of phenyl 4-[({[(oxolan-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs.

    Oxolane-Containing Compounds: Molecules featuring the oxolane ring, such as tetrahydrofuran derivatives.

    Phenyl-Substituted Compounds: Compounds with phenyl groups, including benzene derivatives.

Uniqueness

Phenyl 4-[({[(oxolan-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

Phenyl 4-[({[(oxolan-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure

The compound's structure can be broken down into several functional groups, including:

  • Piperidine ring : A six-membered ring containing one nitrogen atom, known for its pharmacological properties.
  • Oxolan moiety : A five-membered cyclic ether, contributing to the compound's stability and solubility.
  • Carbamoyl and formamido groups : These functional groups are significant in enhancing biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of piperidine, similar to our compound, can inhibit tumor growth. For instance, compounds with piperidine structures have been shown to exhibit potent inhibitory effects on cancer cell lines, such as hepatocellular carcinoma (HCC) cells, by inducing apoptosis and disrupting mitochondrial functions .
  • Antimicrobial Effects : Some studies have indicated that piperidine derivatives possess antimicrobial properties, potentially targeting bacterial infections .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective capabilities, suggesting a role in treating neurodegenerative diseases .

The biological activity of this compound may involve:

  • Inhibition of Key Enzymes : Similar compounds have been found to inhibit specific enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Mechanistically, it may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Modulation of Signaling Pathways : The compound could interact with various signaling pathways that regulate cell survival and proliferation.

Case Studies

  • Study on Anticancer Activity :
    • A study demonstrated that a piperidine derivative exhibited an IC50 value of 3.1 μM against HCCLM3 cells, highlighting its potential as an anticancer agent .
  • Neuroprotective Research :
    • Research on similar compounds suggested they could protect neuronal cells from oxidative stress, indicating potential for treating conditions like Alzheimer's disease .
  • Antimicrobial Activity Assessment :
    • In vitro studies showed that piperidine derivatives displayed significant activity against various bacterial strains, reinforcing their potential as antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeIC50/EffectivenessReference
AnticancerPiperidine derivative3.1 μM
NeuroprotectiveSimilar structureProtective effects
AntimicrobialPiperidine derivativeSignificant activity

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